2-Phenyl-1H-indene

Descripción

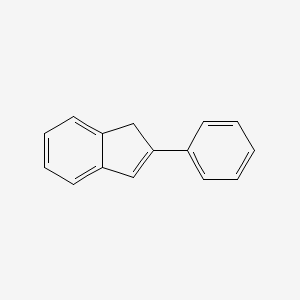

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBXLZYWGGAVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326562 | |

| Record name | 2-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4505-48-0 | |

| Record name | 2-Phenylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYLINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIC9RKL9H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established protocols for the synthesis of 2-phenyl-1H-indene, a valuable scaffold in medicinal chemistry and materials science. The synthesis is primarily approached through a multi-step sequence involving the formation of an indanone precursor, followed by a Grignard reaction and subsequent dehydration. This document details the experimental procedures, quantitative data, and reaction mechanisms for the key transformations involved.

Core Synthesis Strategy: A Three-Step Approach

The most common and reliable pathway to this compound involves a three-step synthesis, commencing with the preparation of 1-indanone. This intermediate is then phenylated to yield 2-phenyl-1-indanone, which undergoes a Grignard reaction with phenylmagnesium bromide to form a tertiary alcohol. The final step is the acid-catalyzed dehydration of this alcohol to afford the target molecule, this compound.

Step 1: Synthesis of 1-Indanone via Friedel-Crafts Acylation

1-Indanone serves as a crucial starting material for the synthesis of this compound. It is efficiently prepared via an intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acyl chloride.

Protocol 1: Cyclization of 3-Phenylpropionyl Chloride

This method involves the conversion of 3-phenylpropionic acid to its more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst.

Experimental Protocol:

A three-neck round-bottom flask, flame-dried and equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, is charged with 3-phenylpropionyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. The flask is cooled to 0°C in an ice-water bath. Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is added portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. After the addition is complete, the reaction mixture is stirred at 0°C for one hour, then allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-indanone. Purification can be achieved by vacuum distillation or column chromatography.[1]

Protocol 2: Direct Cyclization of 3-Phenylpropionic Acid

This protocol offers a more direct route, avoiding the isolation of the acyl chloride intermediate.

Experimental Protocol:

In a round-bottom flask under an inert atmosphere, 3-phenylpropionic acid (1 equivalent) is dissolved in a suitable solvent such as nitrobenzene or carbon disulfide. A strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid (TfOH), is added. The mixture is heated to the required temperature (which can be as high as 250°C depending on the catalyst) and stirred for several hours.[2][3] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into a mixture of ice and water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 1-indanone is then purified.

Quantitative Data for 1-Indanone Synthesis:

| Method | Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Protocol 1 | 3-Phenylpropionyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 2-4 | ~92 |

| Protocol 2 | 3-Phenylpropionic Acid | Polyphosphoric Acid | - | High Temp | Varies | Moderate |

| Protocol 2 | 3-Phenylpropionic Acid | Triflic Acid | Dichloromethane | RT | Varies | High |

Step 2: Synthesis of 2-Phenyl-1-indanone

The introduction of the phenyl group at the 2-position of 1-indanone is a key step. This can be achieved through various methods, including α-arylation reactions.

(Detailed experimental protocols for the direct synthesis of 2-phenyl-1-indanone are less commonly reported in readily available literature. The following is a generalized approach based on established α-arylation methodologies.)

Generalized Experimental Protocol (α-Arylation):

To a solution of 1-indanone (1 equivalent) in an anhydrous solvent such as THF or dioxane, a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is added at a low temperature (e.g., -78°C) to form the enolate. A palladium or copper catalyst and a suitable ligand are then added, followed by an arylating agent such as a phenyl halide (e.g., iodobenzene or bromobenzene). The reaction mixture is allowed to warm to room temperature or heated as required and stirred until the reaction is complete (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude 2-phenyl-1-indanone is purified by column chromatography.

Step 3: Grignard Reaction and Dehydration to this compound

The final two transformations, a Grignard reaction followed by dehydration, are often performed sequentially and can sometimes be achieved in a one-pot fashion.

Protocol 3: Grignard Reaction of 2-Phenyl-1-indanone and Dehydration of the Resulting Alcohol

Experimental Protocol:

Part A: Grignard Reaction

All glassware must be rigorously dried to exclude moisture. In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed. A solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. Once the Grignard reagent (phenylmagnesium bromide) has formed, the solution will turn cloudy and begin to reflux. A solution of 2-phenyl-1-indanone (1 equivalent) in anhydrous diethyl ether or THF is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

Part B: Dehydration

The reaction mixture containing the magnesium alkoxide of 1,2-diphenyl-1-indanol is cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

For the dehydration step, the crude 1,2-diphenyl-1-indanol is dissolved in a suitable solvent like toluene or acetic acid. A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added. The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus. The reaction is monitored by TLC until the starting alcohol is consumed. The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution and brine, dried over a solid drying agent, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by column chromatography or recrystallization.

Quantitative Data for Grignard Reaction and Dehydration:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Grignard Reaction | 2-Phenyl-1-indanone, Phenylmagnesium Bromide | - | Diethyl Ether/THF | Reflux | 1-2 | High (crude) |

| Dehydration | 1,2-Diphenyl-1-indanol | p-Toluenesulfonic acid | Toluene | Reflux | Varies | Moderate to High |

Reaction Mechanisms and Visualizations

The synthesis of this compound involves several fundamental organic reactions. The key mechanistic pathways are visualized below using the DOT language for Graphviz.

Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride

The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution to form the cyclic ketone.

Caption: Friedel-Crafts acylation mechanism for 1-indanone synthesis.

Grignard Reaction of 2-Phenyl-1-indanone

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.

Caption: Grignard reaction of 2-phenyl-1-indanone.

Acid-Catalyzed Dehydration of 1,2-Diphenyl-1-indanol

The dehydration of the tertiary alcohol proceeds through an E1 mechanism, involving the formation of a carbocation intermediate.

Caption: E1 dehydration of 1,2-diphenyl-1-indanol.

Experimental Workflow Visualization

The overall synthetic pathway can be visualized as a sequential workflow.

Caption: Overall workflow for this compound synthesis.

References

The Formation of 2-Phenyl-1H-indene: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms underlying the formation of 2-Phenyl-1H-indene, a significant structural motif in various biologically active compounds and functional materials. This document outlines key synthetic pathways, presents quantitative data from relevant studies, details experimental protocols, and provides visualizations of the reaction mechanisms.

Introduction

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a prevalent scaffold in medicinal chemistry and materials science. The introduction of a phenyl group at the 2-position of the 1H-indene core can significantly influence the molecule's biological activity and physical properties. Understanding the mechanisms of its formation is crucial for the rational design of synthetic routes and the optimization of reaction conditions. This guide covers the primary mechanistic pathways for the synthesis of this compound and related derivatives, including acid-catalyzed cyclizations, metal-catalyzed processes, and radical-mediated reactions.

Mechanistic Pathways

The formation of the this compound skeleton can be achieved through several distinct mechanistic routes. The choice of pathway is often dictated by the available starting materials and desired substitution patterns.

Acid-Catalyzed Cyclization

Acid-mediated reactions are a common strategy for the synthesis of indene derivatives. These reactions typically proceed through carbocation intermediates, followed by intramolecular cyclization and dehydration or deprotonation.

A proposed mechanism for the BF3·OEt2-catalyzed regioselective one-pot multicomponent synthesis of arylated 1H-indenes involves the formation of a BF3 complex, tautomerization, nucleophilic aryl addition to an arylalkyne, cyclization via a 4π-Nazarov-type intermediate, and subsequent deprotonation[1].

Caption: Acid-catalyzed formation of arylated 1H-indenes.

Metal-Catalyzed Syntheses

Various transition metals, including rhodium, iron, and palladium, catalyze the formation of indenes through different mechanistic pathways.

Rhodium(I)-Catalyzed Synthesis: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can produce indene derivatives in high yields. The regioselectivity of this reaction is dependent on the steric nature of the substituents on the alkyne[2][3].

Iron(III) Chloride-Catalyzed Synthesis: In the presence of a catalytic amount of FeCl3, a range of N-benzylic sulfonamides can react with internal alkynes to afford functionalized indene derivatives with high regioselectivity. This reaction proceeds through the FeCl3-catalyzed cleavage of sp3 carbon-nitrogen bonds to generate benzyl cation intermediates[2].

Caption: Metal-catalyzed pathways to indene derivatives.

Radical-Mediated Formation of the Indene Core

The formation of the parent indene molecule has been studied under single-collision conditions through the reaction of phenyl radicals with allene and methylacetylene. These reactions proceed through a common collision complex and have long lifetimes, leading to high yields of indene[4]. While not specific to this compound, this mechanism provides fundamental insights into the formation of the indene ring system.

Quantitative Data

The following tables summarize quantitative data from key studies on the synthesis of indene derivatives, including 2-phenyl substituted analogs.

Table 1: Yields for FeCl3-Catalyzed Synthesis of Indenes from N-Benzylic Sulfonamides and Alkynes [3]

| N-Benzylic Sulfonamide Substituent | Alkyne | Product Substituents | Yield (%) |

| 4-Me | Ph-C≡C-Ph | 1,2-diphenyl-5-methyl-1H-indene | 83 |

| 4-MeO | Ph-C≡C-Ph | 1,2-diphenyl-5-methoxy-1H-indene | 81 |

| 4-Cl | Ph-C≡C-Ph | 5-chloro-1,2-diphenyl-1H-indene | 75 |

| H | Et-C≡C-Et | 1,2-diethyl-1H-indene | 72 |

| H | Ph-C≡C-CO2Et | 1-phenyl-2-(ethoxycarbonyl)-1H-indene | 78 |

Table 2: Regioselectivity in Rh(I)-Catalyzed Synthesis of Indenes from 2-(Chloromethyl)phenylboronic Acid and Unsymmetrical Alkynes [3]

| R1 in R1-C≡C-R2 | R2 in R1-C≡C-R2 | Major Regioisomer | Regioisomeric Ratio |

| Ph | Me | 1-phenyl-2-methyl-1H-indene | >95:5 |

| Ph | n-Bu | 1-phenyl-2-n-butyl-1H-indene | >95:5 |

| t-Bu | Me | 1-tert-butyl-2-methyl-1H-indene | >95:5 |

Experimental Protocols

Protocol 1: FeCl3-Catalyzed Synthesis of Functionalized Indenes[3]

This protocol is based on the method described by Liu, C.-R., et al. (2010).

Materials:

-

N-Benzylic Sulfonamide (0.5 mmol)

-

Internal Alkyne (0.6 mmol)

-

Anhydrous FeCl3 (0.05 mmol, 10 mol%)

-

1,2-Dichloroethane (DCE) (2 mL)

Procedure:

-

To a dried Schlenk tube, add the N-benzylic sulfonamide, the internal alkyne, and anhydrous FeCl3.

-

Add 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indene derivative.

Protocol 2: Rh(I)-Catalyzed Synthesis of Indenes[3]

This protocol is based on the method described by Miyamoto, M., et al. (2008).

Materials:

-

2-(Chloromethyl)phenylboronic acid (0.5 mmol)

-

Alkyne (0.6 mmol)

-

[Rh(cod)Cl]2 (0.0125 mmol, 2.5 mol% Rh)

-

Triphenylphosphine (PPh3) (0.05 mmol, 10 mol%)

-

Potassium carbonate (K2CO3) (1.0 mmol)

-

Toluene/H2O (5:1, 3 mL)

Procedure:

-

In a reaction vessel, combine 2-(chloromethyl)phenylboronic acid, the alkyne, [Rh(cod)Cl]2, triphenylphosphine, and potassium carbonate.

-

Add the toluene/water solvent mixture.

-

Heat the mixture at 100 °C for 12 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the indene product.

Caption: General experimental workflows for indene synthesis.

Conclusion

The formation of this compound and its derivatives can be accomplished through a variety of mechanistic pathways, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. Acid-catalyzed and metal-catalyzed methods are particularly prevalent, providing efficient routes to these valuable compounds. A thorough understanding of the underlying mechanisms is paramount for the strategic design of synthetic approaches to novel indene-based molecules for applications in drug discovery and materials science. Further research into the nuances of these reaction pathways will continue to expand the synthetic toolbox for accessing this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Indene synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Indene formation under single-collision conditions from the reaction of phenyl radicals with allene and methylacetylene--a crossed molecular beam and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 2-Phenyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the aromatic hydrocarbon 2-Phenyl-1H-indene (C₁₅H₁₂). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the spectral data in clearly structured tables, and illustrates the analytical workflow.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for this compound.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.20-7.60 | m | 9H | Aromatic Protons (Phenyl and Indene rings) |

| ~6.80 | s | 1H | Vinylic Proton (Indene ring) |

| ~3.70 | s | 2H | Methylene Protons (-CH₂- in Indene ring) |

Note: The ¹H NMR data is predicted and typical values for similar structures. Actual experimental values may vary.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Quaternary Carbon (Indene ring) |

| ~143.0 | Quaternary Carbon (Indene ring) |

| ~139.0 | Quaternary Carbon (Phenyl ring) |

| ~135.0 | Quaternary Carbon (Indene ring) |

| ~128.8 | Aromatic CH (Phenyl ring) |

| ~128.5 | Aromatic CH (Indene ring) |

| ~127.5 | Aromatic CH (Phenyl ring) |

| ~125.0 | Aromatic CH (Phenyl ring) |

| ~124.0 | Aromatic CH (Indene ring) |

| ~121.0 | Aromatic CH (Indene ring) |

| ~120.0 | Aromatic CH (Indene ring) |

| ~38.0 | Methylene Carbon (-CH₂- in Indene ring) |

Note: The ¹³C NMR data is predicted and typical values for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| ~1600 | Medium | C=C Aromatic Ring Stretch |

| ~1490 | Medium | C=C Aromatic Ring Stretch |

| ~1450 | Medium | C=C Aromatic Ring Stretch |

| ~760 | Strong | C-H Out-of-plane Bend (ortho-disubstituted benzene) |

| ~700 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |

Note: The IR data represents characteristic absorption bands for the functional groups present in this compound.

Mass Spectrometry (MS) Data.[1]

| m/z | Relative Intensity (%) | Assignment |

| 192 | 100 | [M]⁺ (Molecular Ion) |

| 191 | 80 | [M-H]⁺ |

| 189 | 20 | [M-3H]⁺ or [M-H-H₂]⁺ |

| 165 | 15 | [M-C₂H₃]⁺ |

| 95.5 | 10 | [M]²⁺ (Doubly charged molecular ion) |

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place a portion of the powder into a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Mass Spectrometer with an Electron Ionization (EI) source

Procedure (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the parallel application of NMR, IR, and Mass Spectrometry to a sample of this compound. The data from each technique is then collectively analyzed to achieve a comprehensive structural elucidation.

References

In-Depth Technical Guide to 2-Phenyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenyl-1H-indene, a significant organic compound with applications in chemical synthesis and potential for further research in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and characterization, and discusses its potential biological activities based on related structures.

Core Properties of this compound

This compound, identified by the CAS Number 4505-48-0 , is an aromatic hydrocarbon.[1][2][3] Its core structure consists of a benzene ring fused to a cyclopentene ring, with a phenyl group substituted at the second position of the indene ring.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 4505-48-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂ | [1][2] |

| Molecular Weight | 192.26 g/mol | [1] |

| Melting Point | 157-161 °C | [4] |

| Boiling Point | 296.7 °C at 760 mmHg | [4] |

| Density | 1.104 g/cm³ | [4] |

| Refractive Index | 1.637 | [4] |

| Flash Point | 135.5 °C | [4] |

| LogP | 3.78 | [4] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound

A robust and common method for the synthesis of 2-substituted indenes involves a two-step process: the Grignard reaction of a suitable ketone followed by dehydration of the resulting alcohol. The following protocol outlines a plausible and detailed methodology for the synthesis of this compound from 2-indanone.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Phenyl-2,3-dihydro-1H-inden-2-ol via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with 2-Indanone: The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of 2-indanone (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent with constant stirring.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-phenyl-2,3-dihydro-1H-inden-2-ol.

Step 2: Dehydration to this compound

-

Reaction Setup: The crude 2-phenyl-2,3-dihydro-1H-inden-2-ol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalysis: A catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) is added to the solution.

-

Dehydration: The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: The acquired data is processed using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is ground with dry potassium bromide (KBr) to a fine powder and pressed into a thin pellet. Alternatively, for a liquid sample, a thin film can be prepared between two NaCl or KBr plates.[5]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited in publicly available literature, the indene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6]

-

Antimicrobial and Antifungal Activity: Various derivatives of 2-phenyl-1H-indoles have shown promising antimicrobial and antifungal activities.[1] It is plausible that this compound could serve as a precursor for the synthesis of novel antimicrobial agents.

-

Cytotoxic Activity: Glycosylated 2-phenyl-indoles have been investigated for their cytotoxicity against various cancer cell lines, showing potential as anticancer agents.[7] This suggests that derivatives of this compound could be explored for similar applications.

Further research is warranted to elucidate the specific biological activities and signaling pathways associated with this compound.

Logical Relationship Diagram for Potential Derivatization

Caption: Potential derivatization and screening workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The reaction of phenylmagnesium bromide with 2-benzoyl-1-indanone and its enol methyl ether - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Phenyl-1H-Indene Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Biological Activity of 2-Phenyl-1H-indene and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

The this compound core is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the multifaceted pharmacological activities associated with this scaffold, with a particular focus on its anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate a deeper understanding and to aid in the rational design of novel therapeutics based on this privileged core structure.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the this compound core have demonstrated potent anticancer activity through various mechanisms, most notably through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

Several studies have highlighted the ability of this compound derivatives, particularly dihydro-1H-indene analogs, to function as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[1][2] This interaction disrupts the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The inhibition of microtubulin formation ultimately triggers a mitotic arrest, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by this compound derivatives leads to an arrest of the cell cycle, predominantly in the G2/M phase.[3] This cell cycle blockade is a key mechanism of their anticancer effect. Prolonged arrest in mitosis ultimately activates the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, some derivatives have been shown to induce apoptosis in a dose-dependent manner.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydro-1H-indene | Compound 12d | K562 (Leukemia) | 0.028 | [2][3] |

| A549 (Lung) | 0.087 | [3] | ||

| Hela (Cervical) | 0.078 | [3] | ||

| H22 (Hepatoma) | 0.068 | [3] | ||

| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | [4] |

| BEL-7402 (Hepatoma) | 0.0078 | [4] |

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The this compound scaffold is also a key feature in compounds exhibiting significant anti-inflammatory properties. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Derivatives containing the this compound core have been shown to be potent and, in some cases, selective inhibitors of COX-2.[5][6][7] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Downregulation of Pro-inflammatory Mediators

Beyond direct enzyme inhibition, 2-phenylnaphthalene derivatives, which share structural similarities with the this compound core, have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[8] This suppression is achieved by downregulating key inflammatory signaling pathways.

TLR4/MAPK/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and plays a central role in inflammation. Activation of TLR4 by lipopolysaccharide (LPS) triggers a downstream cascade involving mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes.[8] Some 2-phenyl-substituted compounds have been found to inhibit this pathway, thereby reducing the inflammatory response.[8]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro COX inhibitory activity of representative compounds featuring a core structure related to this compound.

| Compound Class | Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole Derivative | Compound 5u | >100 | 1.79 | >55.8 | [5] |

| Pyridazine Derivative | Compound 6b | 1.14 | 0.18 | 6.33 | [7] |

| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | - | 2.35 | - | [6] |

| Compound 9h | - | 2.42 | - | [6] | |

| Compound 9i | - | 3.34 | - | [6] |

Neuroprotective Activity: Combating Neurodegeneration

The this compound scaffold has also emerged as a promising framework for the development of neuroprotective agents, particularly for neurodegenerative disorders like Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE)

One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine. Indene-derived hydrazides have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9]

Quantitative Neuroprotective Activity Data

The following table summarizes the in vitro inhibitory activity of indene-derived hydrazides against AChE and BuChE.

| Compound Class | Derivative Example | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| Indene-derived hydrazide | SD-30 | 13.86 | 48.55 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

-

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) as microtubules are formed.

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP (1 mM).

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the mixture at 37°C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The extent of inhibition is determined by comparing the polymerization curves of treated samples with the control.

-

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of COX, which is a coupled reaction in the conversion of arachidonic acid to prostaglandins. A fluorescent or colorimetric probe is used to detect the reaction product.

-

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

-

Add the COX-1 or COX-2 enzyme to the buffer.

-

Add the test compound at various concentrations and incubate.

-

Initiate the reaction by adding arachidonic acid and a probe (e.g., ADHP).

-

Measure the fluorescence or absorbance at the appropriate wavelength over time.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of the AChE enzyme.

-

Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a phosphate buffer solution (pH 8.0).

-

Add AChE enzyme, DTNB, and the test compound at various concentrations to a 96-well plate.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Characterization of 2-Phenyl-1H-indene Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Phenyl-1H-indene analogs, a class of compounds with significant therapeutic potential. This document outlines their synthesis, summarizes their diverse biological activities with quantitative data, details key experimental protocols for their evaluation, and visualizes relevant biochemical pathways and experimental workflows.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have garnered considerable interest due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. This guide serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Synthesis of this compound Analogs

A common and effective method for the synthesis of this compound analogs is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone precursor, which is typically formed from the condensation of a substituted phenylhydrazine with an appropriate ketone.[1]

Caption: Fischer Indole Synthesis Workflow.

Biological Activities and Quantitative Data

This compound analogs have demonstrated a remarkable spectrum of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data from various studies.

Anticancer Activity

A significant area of investigation for this compound analogs is their potential as anticancer agents. Many of these compounds exhibit potent cytotoxic effects against a range of cancer cell lines, often through the inhibition of tubulin polymerization.[2]

Table 1: Anticancer Activity of this compound Analogs (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12d | A549 (Lung Carcinoma) | 0.087 | [2] |

| Hela (Cervical Cancer) | 0.078 | [2] | |

| H22 (Hepatoma) | 0.068 | [2] | |

| K562 (Leukemia) | 0.028 | [2] | |

| Compound 5 | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [3] |

| C6 (Glioma) | 4.33 ± 1.04 | [3] | |

| Compound 2 | A549 (Lung Carcinoma) | 24.0 ± 3.46 | [3] |

| Compound 10 | C6 (Glioma) | 12.33 ± 4.93 | [3] |

One of the primary mechanisms of anticancer activity for several this compound analogs is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Caption: Mechanism of Tubulin Polymerization Inhibition.

Antimicrobial Activity

Several this compound derivatives have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of this compound Analogs (MIC values in µg/mL)

| Compound ID | Pseudomonas sp. | Enterobacter sp. | Bacillus sp. | Reference |

| Indole Analog | 75 | - | - | [4] |

| Compound 4a | 1.0 (mg/mL) | - | - | [5] |

| Compound 4c | 1.0 (mg/mL) | - | - | [5] |

| Compound 4f | 1.0 (mg/mL) | - | - | [5] |

Note: Some values were reported in mg/mL and are indicated as such.

Antioxidant Activity

The antioxidant potential of this compound analogs has been evaluated using various assays, with some compounds demonstrating significant radical scavenging activity.

Table 3: Antioxidant Activity of this compound Analogs (DPPH Scavenging IC50 values)

| Compound ID | IC50 (µg/mL) | Reference |

| R. angustifolia extract | 2.04 (mg/mL) | [6] |

| Ascorbic Acid (Standard) | 0.22 (mg/mL) | [6] |

| BHT (Standard) | 36 | [7] |

Note: Some values were reported in mg/mL and are indicated as such.

Anti-inflammatory Activity

Certain this compound analogs have been investigated for their anti-inflammatory properties, with some demonstrating inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a crucial regulator of the inflammatory response.[10]

Caption: NF-κB Signaling Pathway Inhibition.

Table 4: Anti-inflammatory Activity of an Indene-related Compound (IC50 values)

| Compound ID | Assay | IC50 | Reference |

| Compound 51 | NO Release Inhibition | 3.1 ± 1.1 µM | [8][9] |

| NF-κB Activity Inhibition | 172.2 ± 11.4 nM | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound analogs. The following are protocols for key experiments cited in this guide.

Fischer Indole Synthesis of 2-Phenyl-1H-indoles

This protocol describes a general procedure for the synthesis of 2-phenyl-1H-indoles.[11]

-

Formation of Phenylhydrazone: Equimolar amounts of a substituted acetophenone and phenylhydrazine are refluxed in ethanol with a few drops of glacial acetic acid to yield the corresponding phenylhydrazone.

-

Cyclization: The crude phenylhydrazone is mixed with a dehydrating agent and acid catalyst, such as polyphosphoric acid.

-

Heating: The mixture is heated, typically to around 100°C, for a specified period to induce cyclization.

-

Work-up: The reaction mixture is cooled and then treated with cold water to precipitate the crude 2-phenylindole.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs in triplicate. Include appropriate controls (e.g., vehicle control, positive control).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Gently remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 540-595 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Caption: MTT Cell Viability Assay Workflow.

Conclusion

This compound analogs represent a promising and versatile class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to design, synthesize, and characterize novel this compound derivatives with enhanced potency and selectivity for various therapeutic targets. Future efforts should focus on lead optimization through structure-activity relationship studies and comprehensive in vivo evaluation of promising candidates.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchtweet.com [researchtweet.com]

Rh(I)-Catalyzed Synthesis of Substituted 1H-Indenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a rhodium(I)-catalyzed method for the synthesis of substituted 1H-indenes. The core of this guide focuses on the reaction of 2-(chloromethyl)phenylboronic acids with internal alkynes, a method developed by Miyamoto, Harada, Tobisu, and Chatani. While this methodology is robust for producing a range of substituted indenes, it is important to note that it is not directly applicable to the synthesis of 2-Phenyl-1H-indene from terminal alkynes like phenylacetylene, as the reaction has been reported to be unsuccessful with such substrates. This guide will detail the synthesis of a closely related analogue, 2,3-diphenyl-1H-indene, to illustrate the experimental protocol and reaction mechanism.

Reaction Overview and Mechanism

The rhodium(I)-catalyzed synthesis of substituted indenes proceeds via a cascade reaction involving a 2-(chloromethyl)phenylboronic acid and an internal alkyne. The reaction is typically catalyzed by a rhodium(I) complex, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂), in the presence of a base.

The proposed catalytic cycle for this transformation is initiated by the transmetalation of the arylboronic acid with the rhodium(I) catalyst to form an arylrhodium(I) species. This is followed by the insertion of the alkyne into the aryl-rhodium bond. The subsequent intramolecular oxidative addition of the C-Cl bond leads to a rhodium(III) intermediate. Finally, reductive elimination from this intermediate furnishes the desired 1H-indene product and regenerates the active rhodium(I) catalyst.

2-Phenyl-1H-indene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of 2-Phenyl-1H-indene, a hydrocarbon of interest in organic synthesis and medicinal chemistry.

Chemical Structure and Nomenclature

This compound is an aromatic hydrocarbon characterized by a phenyl group substituted at the second position of an indene ring system. The indene core consists of a fused benzene and cyclopentadiene ring.

IUPAC Name: this compound[1][2][3]

Chemical Formula: C₁₅H₁₂[1][2][3]

Molecular Weight: 192.25 g/mol [1]

CAS Registry Number: 4505-48-0[2][3]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂ | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [1] |

| Melting Point | 47-49 °C | [4] |

| Boiling Point | 331-333 °C | [4] |

| Density | 1.042 g/cm³ | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.783 | [2] |

| Water Solubility | -4.36 (log10WS) | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Source |

| ¹H NMR | Spectra available from commercial suppliers. | [3] |

| IR Spectroscopy | FTIR spectra have been recorded, typically using a KBr-pellet technique. | [3] |

| Mass Spectrometry | Mass spectra are available, often obtained through GC-MS analysis.[3][5][6][7] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. One common and effective method is the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes.[8][9]

This protocol is adapted from the method described by Miyamoto, M., et al. (2008).[10]

Materials:

-

2-(Chloromethyl)phenylboronic acid (0.5 mmol)

-

Alkyne (e.g., phenylacetylene) (0.6 mmol)

-

Rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂)

-

Anhydrous solvent (e.g., dioxane)

Procedure:

-

In a dry, inert atmosphere (e.g., under argon), a reaction vessel is charged with 2-(chloromethyl)phenylboronic acid and the rhodium(I) catalyst.

-

Anhydrous solvent is added, and the mixture is stirred.

-

The alkyne is then added to the reaction mixture.

-

The reaction is heated to the appropriate temperature (e.g., 80-100 °C) and monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired indene derivative.

Logical Relationship of the Synthesis Pathway:

Caption: Rhodium-catalyzed synthesis of this compound.

This compound undergoes several characteristic reactions:

-

Oxidation: Can be oxidized to the corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.[8]

-

Reduction: The double bond in the five-membered ring can be reduced to form 2-phenylindane, typically through catalytic hydrogenation.[8]

-

Substitution: The indene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.[8]

Applications in Drug Development

The indene scaffold is a recognized pharmacophore present in numerous biologically active molecules.[11] Derivatives of this compound have shown potential in several therapeutic areas.

Research has indicated that derivatives of this compound exhibit significant biological activities, including potential anti-inflammatory and anticancer properties.[8] The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, while the anticancer activity may be linked to the induction of apoptosis in cancer cells.[8]

A number of dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor activities.[12][13]

Experimental Workflow for Biological Activity Screening:

Caption: Workflow for screening the biological activity of this compound derivatives.

This guide provides foundational information for researchers and professionals working with this compound. Further in-depth investigation into its derivatives and their mechanisms of action will be crucial for unlocking its full potential in medicinal chemistry and drug development.

References

- 1. 2-phenyl-2,3-dihydro-1H-indene | CAS#:22253-11-8 | Chemsrc [chemsrc.com]

- 2. 1H-Indene, 2-phenyl- (CAS 4505-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Phenylindene | C15H12 | CID 353435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1H-Indene, 2-phenyl- [webbook.nist.gov]

- 6. 1H-Indene, 2-phenyl- [webbook.nist.gov]

- 7. 1H-Indene, 2-phenyl- [webbook.nist.gov]

- 8. Buy this compound | 4505-48-0 [smolecule.com]

- 9. Indene synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Phenyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 2-Phenyl-1H-indene. Given the limited availability of specific quantitative data for this compound in publicly accessible literature, this document emphasizes established theoretical principles and provides detailed experimental protocols for the determination of its solubility and stability profiles. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to conduct robust in-house assessments. The methodologies outlined are adapted from standard practices for analogous aromatic hydrocarbons and poorly soluble compounds.

Introduction

This compound is a bicyclic aromatic hydrocarbon with a molecular structure featuring a phenyl group attached to an indene scaffold.[1][2][3] The indene framework is a significant structural motif in a variety of biologically active molecules and functional materials.[4] An understanding of the solubility and stability of this compound is critical for its application in medicinal chemistry, materials science, and other research areas. Poor solubility can impede formulation and bioavailability, while instability can lead to degradation and loss of efficacy. This guide provides the necessary theoretical background and practical experimental frameworks to characterize these crucial parameters.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Indene

| Property | This compound | Indene (Parent Compound) |

| Molecular Formula | C₁₅H₁₂[1][2][3] | C₉H₈[9] |

| Molecular Weight | 192.25 g/mol [1] | 116.16 g/mol [9] |

| Appearance | Likely a solid or oil at room temperature. | Colorless to pale yellow liquid.[5][6][8][9] |

| Water Solubility | Expected to be practically insoluble.[5][7][8][9] | Practically insoluble.[5][7][8][9] |

| Organic Solvent Solubility | Expected to be soluble in various organic solvents.[5][6][7][9] | Soluble in benzene, ether, acetone, and other organic solvents.[5][6][7][9] |

| CAS Number | 4505-48-0[1][2][3] | 95-13-6[9] |

Solubility Determination

The solubility of a compound is a critical parameter, particularly in drug development where it influences absorption and bioavailability. Both thermodynamic and kinetic solubility are important to assess.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable quantitative analytical method.[10][11]

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method or another appropriate analytical technique.

-

Calculate the thermodynamic solubility in mg/mL or µg/mL.

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate reader with turbidity measurement capabilities

-

Automated liquid handler (recommended)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the aqueous buffer to each well.

-

Using an automated liquid handler, serially dilute the DMSO stock solution into the aqueous buffer to create a range of concentrations.

-

Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a plate reader.

-

The kinetic solubility is defined as the highest concentration at which no precipitation (turbidity) is observed.

Data Presentation: Illustrative Solubility Data

The following tables are templates for presenting the data obtained from the described experiments. The data within are for illustrative purposes only.

Table 2: Illustrative Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Water | 25 | < 1 |

| PBS (pH 7.4) | 37 | < 1 |

| Ethanol | 25 | > 1000 |

| Acetonitrile | 25 | > 1000 |

| Toluene | 25 | > 2000 |

Table 3: Illustrative Kinetic Solubility of this compound

| Aqueous Buffer | DMSO Concentration (%) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 1 | 5.2 |

| PBS (pH 7.4) | 2 | 12.8 |

Stability Assessment

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12][13][14]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[12]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A suitable co-solvent if the compound has low aqueous solubility (e.g., acetonitrile)

-

Temperature-controlled incubator

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity and identification of degradation products.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media.

-

Acidic Hydrolysis: Incubate the sample in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Incubate the sample in a basic solution (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Incubate the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the sample to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose a solid sample and a solution of the sample to light in a photostability chamber according to ICH guidelines.

-

Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by HPLC-PDA/MS.

-

Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Data Presentation: Illustrative Stability Data

The following table is a template for presenting the results of forced degradation studies. The data is illustrative.

Table 4: Illustrative Forced Degradation of this compound

| Stress Condition | Duration (hours) | Assay of this compound (%) | Major Degradation Products (RRT) |

| 0.1 M HCl (60°C) | 24 | 95.2 | 0.85 |

| 0.1 M NaOH (60°C) | 24 | 98.1 | - |

| 3% H₂O₂ (RT) | 24 | 88.5 | 0.78, 0.92 |

| Thermal (80°C) | 24 | 99.5 | - |

| Photolytic | 24 | 92.3 | 1.10 |

*RRT = Relative Retention Time

Visualizations

Experimental Workflows

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Stability Testing.

Potential Degradation Pathway

The degradation of aromatic hydrocarbons can proceed through various mechanisms, including oxidation and photolysis.[15][16][17][18][19]

Caption: Potential Degradation Pathways for this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited in the current literature, the detailed protocols and illustrative data tables herein offer a robust starting point for researchers. The application of these standardized methods will enable the generation of reliable data, which is crucial for the successful application of this compound in drug discovery and materials science. It is highly recommended that researchers perform these experiments to generate specific data for their particular applications and formulations.

References

- 1. 2-Phenylindene | C15H12 | CID 353435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indene, 2-phenyl- [webbook.nist.gov]

- 3. 1H-Indene, 2-phenyl- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. INDENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. www3.paho.org [www3.paho.org]

- 14. japsonline.com [japsonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photochemical degradation of polycyclic aromatic hydrocarbons in oil films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photochemical degradation of polycyclic aromatic hydrocarbons (PAH) in real and laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 2-Phenyl-1H-indene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the therapeutic potential and experimental evaluation of 2-Phenyl-1H-indene derivatives and related compounds. The following sections detail their applications in anticancer and anti-inflammatory research, including summaries of biological activity, key signaling pathways, and comprehensive experimental protocols.

Anticancer Applications

This compound derivatives have emerged as a promising class of compounds in oncology research. Their primary mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, making them attractive candidates for the development of novel cancer therapeutics.[1][2][3][4][5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant anticancer mechanism of several this compound and related derivatives is their ability to inhibit tubulin polymerization.[1][2][4][5][6] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[1][3][4][5][6] This disruption of the cytoskeleton leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently induces programmed cell death (apoptosis).[1][4][5][6][7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected dihydro-1H-indene derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 12d | A549 (Lung Carcinoma) | 0.087 | [5] |

| 12d | HeLa (Cervical Cancer) | 0.078 | [5] |

| 12d | H22 (Hepatoma) | 0.068 | [5] |

| 12d | K562 (Chronic Myelogenous Leukemia) | 0.028 | [1][5] |

| 12j | K562 (Chronic Myelogenous Leukemia) | > 0.1 | [5] |

| 12q | K562 (Chronic Myelogenous Leukemia) | > 0.1 | [5] |

| 15a | K562 (Chronic Myelogenous Leukemia) | ~0.2 | [5] |

| 15b | K562 (Chronic Myelogenous Leukemia) | ~0.4 | [5] |

Experimental Protocols

This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest compound concentration) and a blank (medium only).[7]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

This protocol is used to determine the effect of this compound derivatives on the cell cycle progression of cancer cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the this compound derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control group.[7]

-